N-[(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
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Overview
Description
N-[(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a synthetic organic compound It is characterized by the presence of a furan ring, a dichlorophenyl group, an imidazole moiety, and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring substituted with a dichlorophenyl group, followed by the introduction of the imidazole moiety through a nucleophilic substitution reaction. The final step often involves the formation of the benzamide structure under specific reaction conditions such as the use of a coupling reagent and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or benzamide moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methoxybenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking or in vitro assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds to N-[(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methoxybenzamide might include other benzamide derivatives, furan-containing molecules, or compounds with imidazole moieties. These compounds can be compared based on their chemical properties, biological activities, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and activities.
Properties
Molecular Formula |
C27H24Cl2N4O4 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H24Cl2N4O4/c1-36-20-6-3-18(4-7-20)26(34)32-24(27(35)31-11-2-13-33-14-12-30-17-33)16-21-8-10-25(37-21)22-15-19(28)5-9-23(22)29/h3-10,12,14-17H,2,11,13H2,1H3,(H,31,35)(H,32,34)/b24-16- |
InChI Key |
CNXLWFZKEWVMSO-JLPGSUDCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
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